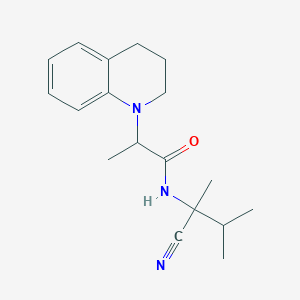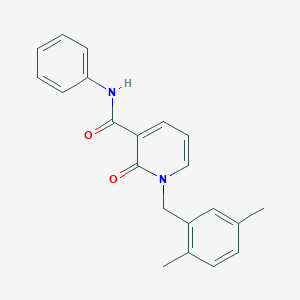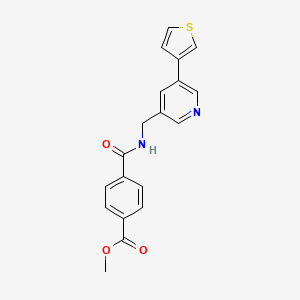
N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as TRO19622 and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide is not fully understood. However, it has been suggested that it works by modulating the activity of certain neurotransmitters in the brain such as dopamine, acetylcholine, and glutamate.
Effets Biochimiques Et Physiologiques
Studies have shown that N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide can improve cognitive function, reduce inflammation, and inhibit cancer cell growth. It has also been found to have neuroprotective effects and can prevent the death of brain cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. However, its limited solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide. One direction is to further investigate its potential applications in the treatment of neurological disorders. Another direction is to explore its anti-inflammatory and anti-cancer properties and develop new drugs based on its structure. Additionally, studies could focus on improving the solubility of the compound to make it more versatile in lab experiments.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide involves the reaction of 1,2,3,4-tetrahydroquinoline with 1-cyano-1,2-dimethylpropylamine in the presence of a catalytic amount of a Lewis acid. The resulting product is then treated with propanoyl chloride to yield the final compound.
Applications De Recherche Scientifique
N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide has been extensively studied for its potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been found to have anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-dihydro-2H-quinolin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-13(2)18(4,12-19)20-17(22)14(3)21-11-7-9-15-8-5-6-10-16(15)21/h5-6,8,10,13-14H,7,9,11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDCYLHRJDQGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)N1CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2628368.png)


![(2Z)-2-cyano-3-{2'-fluoro-[1,1'-biphenyl]-3-yl}prop-2-enamide](/img/structure/B2628372.png)
![4-(4-(2-(Benzhydryloxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2628373.png)




![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B2628383.png)
![N-(4-ethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2628385.png)
